molecular formula C24H25F3N2O6 B3012453 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid CAS No. 2138127-97-4

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid

Cat. No.: B3012453
CAS No.: 2138127-97-4
M. Wt: 494.467
InChI Key: QMBTXUBWNHRASA-UHFFFAOYSA-N
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Description

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and an acetic acid moiety, combined with trifluoroacetic acid. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the introduction of the acetic acid moiety. The final step involves the addition of trifluoroacetic acid to form the desired compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid
  • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]propionic acid
  • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]butyric acid

Uniqueness

The uniqueness of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and other applications where precise control over molecular interactions is required.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-4-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4.C2HF3O2/c25-20(26)13-22(9-11-23-12-10-22)24-21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,19,23H,9-14H2,(H,24,27)(H,25,26);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBTXUBWNHRASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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